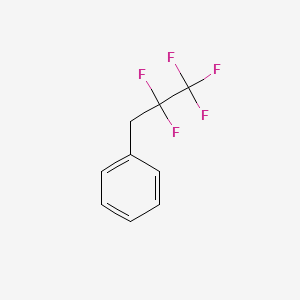

(2,2,3,3,3-Pentafluoropropyl)benzene

Description

Contextualization of Perfluorinated Alkyl Chains in Organic Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by multiple fluorine atoms attached to an alkyl chain. wikipedia.org These substances are defined by the presence of a perfluoroalkyl moiety, CnF2n+1–. itrcweb.org A key feature of these chains is the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This bond strength contributes to the high thermal and chemical stability of perfluorinated compounds. chemistrytalk.org

Research Landscape of Fluorinated Aryl Systems

The study of fluorinated aryl systems, or organofluorine compounds containing an aromatic ring, is a vibrant area of research. researchgate.net The incorporation of fluorine or fluoroalkyl groups into an aromatic system can profoundly influence its electronic properties, metabolic stability, and lipophilicity. mdpi.com For instance, the high electronegativity of fluorine can invert the quadrupole moment of a benzene (B151609) ring. acs.org

The synthesis of aryl fluorides and related compounds can be challenging and has led to the development of numerous specialized fluorination reactions. researchgate.net These methods are crucial for accessing a wide range of fluorinated aromatic compounds for various applications. Aryl fluorosulfates, for example, have emerged as versatile partners in cross-coupling reactions, providing an alternative to more traditional reagents. nih.gov The unique properties of fluorinated aryl systems have made them key components in the design of advanced materials and biologically active molecules. mdpi.comacs.org

Scope and Objectives of Research on (2,2,3,3,3-Pentafluoropropyl)benzene and its Aromatic Derivatives

Research into this compound and its derivatives is driven by the desire to understand how the specific pentafluoropropyl moiety (-CH₂CF₂CF₃) influences the properties of the benzene ring. This particular group combines a flexible methylene (B1212753) linker with a rigid, electron-withdrawing pentafluoroethyl terminus.

The primary objectives of studying this compound and its derivatives include:

Synthesis: Developing efficient synthetic routes to this compound and its substituted analogs. This involves exploring reactions such as Friedel-Crafts type alkylations and managing the reactivity of the fluorinated starting materials.

Physicochemical Properties: Characterizing the fundamental properties of these molecules, such as their boiling point, density, and spectroscopic data. This information is essential for any potential application.

Reactivity: Investigating the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the pentafluoropropyl group is expected to deactivate the ring and direct incoming electrophiles primarily to the meta-position.

Applications: Exploring the potential use of these compounds as building blocks in medicinal chemistry, materials science, and agrochemistry, leveraging the unique properties imparted by the pentafluoropropyl group.

Below is a data table summarizing some of the known properties of the parent compound, this compound.

| Property | Value |

| CAS Number | 78693-66-0 |

| Molecular Formula | C₉H₇F₅ |

| Molecular Weight | 210.14 g/mol |

| Boiling Point | 168-169 °C |

| Density | 1.286 g/cm³ |

Note: The data in this table is compiled from various chemical data sources.

Further research on substituted derivatives of this compound aims to fine-tune the properties of the molecule for specific purposes. For example, introducing other functional groups onto the benzene ring could modulate its electronic and steric characteristics, leading to new materials or molecules with tailored activities. The synthesis of such polysubstituted benzenes requires careful strategic planning, considering the directing effects of the existing substituents. libretexts.orgpressbooks.pub

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROGZQSHCWSSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,3,3,3 Pentafluoropropyl Benzene and Its Aromatic Derivatives

Synthesis of Key Precursors and Intermediate Structures

The synthesis of (2,2,3,3,3-Pentafluoropropyl)benzene and its derivatives relies on the availability of key starting materials. The primary precursor for introducing the pentafluoropropyl group is often an electrophilic source like 1-iodo-2,2,3,3,3-pentafluoropropane (C₃F₅I) or a nucleophilic equivalent. The synthesis of these fluorinated C3 building blocks is a critical first step. Another important class of intermediates includes ketones such as 2,2,3,3,3-pentafluoropropiophenone . This ketone can be synthesized via Friedel-Crafts acylation of benzene (B151609) with pentafluoropropionyl chloride and can serve as a versatile intermediate. For example, reduction of the ketone functionality would yield a secondary alcohol, which could be further transformed, or the ketone could be used in olefination reactions.

Compound Reference Table

Table 3: Chemical Compounds Mentioned in this Article

Preparation of 2,2,3,3,3-Pentafluoro-1-propanol (B1212958)

A common method for synthesizing 2,2,3,3,3-pentafluoro-1-propanol is through the reduction of a pentafluoropropionate ester. One documented procedure involves the hydrogenation of methyl pentafluoropropionate. google.com This reaction is typically carried out in a high-pressure reactor using a rhodium-alumina catalyst. google.com The process begins with the addition of methyl pentafluoropropionate and the catalyst to the reactor. To ensure an inert atmosphere, the system is repeatedly purged with vacuum and nitrogen until the oxygen content is below 100 ppm. google.com The temperature is then elevated, and hydrogen gas is introduced while the mixture is stirred to initiate the reaction. google.com After the reaction is complete, the reactor is cooled, and the product, 2,2,3,3,3-pentafluoro-1-propanol, is obtained after filtration. google.com

Another approach involves the reduction of perfluoropropionic acid. In this method, a catalyst such as 5% rhodium on carbon (Rh/C) is used in the presence of water. chemicalbook.com The reaction is conducted under hydrogen pressure at an elevated temperature. chemicalbook.com Following the reaction, the resulting pentafluoropropanol (B8783277) can be separated and purified by distillation. chemicalbook.com

| Reactant | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Reference |

| Methyl pentafluoropropionate | 1.5% Rhodium-alumina | - | 100 °C | - | 30 hours | 95.5% | google.com |

| Methyl pentafluoropropionate | 2.5% Rhodium-alumina | - | 100 °C | - | 30 hours | 97.5% | google.com |

| Perfluoropropionic acid | 5% Rh/C | Water | 90 °C | 10 bar | 18 hours | 99% | chemicalbook.com |

Derivatization of Pentafluoro-1-propanol to Sulfonate Esters, e.g., 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (B104242)

To enhance the reactivity of 2,2,3,3,3-pentafluoro-1-propanol for nucleophilic substitution reactions, it is often converted into a sulfonate ester, such as 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate (pentafluoropropyl tosylate). This transformation makes the pentafluoropropyloxy group a better leaving group.

The synthesis of 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate is typically achieved through the reaction of 2,2,3,3,3-pentafluoro-1-propanol with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is generally carried out in the presence of a base, such as pyridine, which serves both as a solvent and to neutralize the hydrochloric acid byproduct formed during the reaction. To prevent unwanted side reactions, the synthesis is conducted under an inert atmosphere, for example, nitrogen or argon. The reaction can often proceed at room temperature. The use of aprotic solvents like dichloromethane (B109758) may also be employed to stabilize reaction intermediates. For optimal results, a 1:1 molar ratio of the alcohol to tosyl chloride is recommended to minimize residual reactants.

| Alcohol | Reagent | Base/Solvent | Key Conditions | Product | Reference |

| 2,2,3,3,3-Pentafluoro-1-propanol | 4-Methylbenzenesulfonyl chloride | Pyridine | Inert atmosphere, room temperature | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate | |

| 2,2,3,3,3-Pentafluoro-1-propanol | p-Toluenesulfonyl chloride | - / Dichloromethane | 25°C, 1:1 molar ratio | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate |

Chemical Reactivity and Mechanistic Investigations of 2,2,3,3,3 Pentafluoropropyl Benzene Systems

Reactivity of the Benzene (B151609) Ring in (2,2,3,3,3-Pentafluoropropyl)benzene

The reactivity of the benzene ring in this compound is significantly influenced by the attached pentafluoropropyl substituent. This group primarily exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.

The pentafluoropropyl group is a deactivating substituent for electrophilic aromatic substitution (EAS) reactions. libretexts.orgnih.gov Its strong -I effect withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgmsu.edu This deactivation is a common feature of electron-withdrawing groups (EWGs). nih.gov

The general mechanism for EAS involves the attack of an electrophile on the electron-rich pi system of the benzene ring to form a positively charged intermediate known as an arenium ion or sigma complex. msu.eduwikipedia.org A subsequent deprotonation step restores the aromaticity of the ring. msu.eduwikipedia.org

General Mechanism for Electrophilic Aromatic Substitution

| Step | Description |

|---|---|

| 1. Electrophile Attack | The π electrons of the aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate (arenium ion). msu.eduwikipedia.org |

| 2. Deprotonation | A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. msu.eduwikipedia.org |

For this compound, the electron-withdrawing nature of the substituent destabilizes the positively charged arenium ion intermediate, thus increasing the activation energy and slowing down the reaction rate. libretexts.org

In terms of regioselectivity, the pentafluoropropyl group acts as a meta-director for incoming electrophiles. libretexts.orglibretexts.org The deactivating effect is most pronounced at the ortho and para positions due to the inductive electron withdrawal. This leaves the meta positions as the least deactivated and therefore the most likely sites for electrophilic attack. libretexts.orgyoutube.com For instance, in reactions like nitration, which typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile, the substitution would be expected to occur predominantly at the meta position of the this compound ring. youtube.comlibretexts.orglibretexts.orgyoutube.comyoutube.com

Nucleophilic aromatic substitution (SNA_r_) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction is generally unfavorable for benzene itself but can occur if the ring is "activated" by the presence of strong electron-withdrawing groups. wikipedia.orgbyjus.commasterorganicchemistry.com These groups make the aromatic ring electron-deficient and capable of stabilizing the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org

For an SNA_r_ reaction to proceed via the common addition-elimination mechanism, two conditions are typically required:

The presence of a good leaving group (often a halide). byjus.com

The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

Reactivity at the Pentafluoropropyl Side Chain

Reactions involving the side chain of this compound are influenced by the properties of the benzylic position and the highly fluorinated nature of the propyl group.

Direct functionalization of the C-F bonds in the pentafluoropropyl group is challenging due to their high bond strength. However, the benzylic position—the carbon atom adjacent to the benzene ring—exhibits unique reactivity. pearson.comlibretexts.org Intermediates such as radicals or cations at the benzylic position are stabilized by resonance with the aromatic ring. pearson.comlibretexts.orglibretexts.org

For this compound, the benzylic carbon (C2) is bonded to two fluorine atoms and a trifluoromethyl group, and lacks a hydrogen atom. This lack of a benzylic hydrogen means that typical benzylic oxidation reactions, which convert alkylbenzenes to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), are not possible for this compound as they require at least one benzylic hydrogen. libretexts.orgchemistrysteps.com Similarly, radical halogenation at the benzylic position with reagents like N-bromosuccinimide (NBS) is also precluded by the absence of a benzylic C-H bond. libretexts.org

However, functionalization can be achieved under specific conditions that facilitate the cleavage of other bonds at the benzylic position.

A notable reaction for functionalizing the side chain of polyfluorinated alkylbenzenes is carbonylation. mdpi.comnih.gov Research has shown that polyfluorinated benzyl (B1604629) halides can undergo carbonylation with carbon monoxide (CO) in the presence of a superacid like antimony pentafluoride (SbF₅). mdpi.comnih.govnsc.ru This reaction leads to the formation of α-arylcarboxylic acids or their corresponding esters after treatment with water or an alcohol, respectively. mdpi.comnih.gov

The reaction proceeds through the formation of a benzylic carbocation intermediate. bohrium.comresearchgate.net The presence of a perfluoroalkyl group at the reaction center can influence the stability and reactivity of this carbocation. It has been observed that a perfluoroalkyl group can decrease the stability of the intermediate benzyl carbocation, which in turn increases its reactivity towards carbonylation. mdpi.com

The table below summarizes the carbonylation of various polyfluorinated benzyl halides, which are structurally related to the types of precursors that could be used to generate reactive intermediates from this compound systems.

Carbonylation of Polyfluorinated Benzyl Halides with CO/SbF₅

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| C₆F₅CH₂Cl | CO, SbF₅, H₂O | C₆F₅CH₂COOH | 91 | mdpi.com |

| C₆F₅CH₂F | CO, SbF₅, H₂O | C₆F₅CH₂COOH | 90 | mdpi.com |

| C₆F₅CHClCF₃ | CO, SbF₅, H₂O | C₆F₅CH(CF₃)COOH | - | mdpi.com |

| C₆F₅CHFC₂F₅ | CO, SbF₅, H₂O | C₆F₅CH(C₂F₅)COOH | - | mdpi.com |

Note: Specific yield data for all substrates is not always provided in the literature, but the reactions are reported to proceed effectively.

This methodology demonstrates a viable route to introduce a carboxylic acid functional group at the benzylic position of polyfluorinated alkylbenzenes.

Reaction Mechanisms of Relevant Transformations

The reactions involving this compound and related systems are governed by well-established mechanistic principles of organic chemistry.

Electrophilic Aromatic Substitution (EAS): As detailed in section 3.1.1, the mechanism involves the formation of a sigma complex (arenium ion). msu.eduwikipedia.org The electron-withdrawing pentafluoropropyl group destabilizes this cation, slowing the reaction, and directs the incoming electrophile to the meta position to avoid placing the positive charge on the carbon atom adjacent to the deactivating group. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNA_r_): The operative mechanism for activated systems is typically addition-elimination. wikipedia.orgmasterorganicchemistry.com A nucleophile attacks the electron-poor aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge is delocalized, particularly by any ortho or para electron-withdrawing groups. libretexts.org In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Carbonylation of Polyfluorinated Benzyl Halides: This reaction is initiated by the interaction of the benzyl halide with the strong Lewis acid SbF₅, which abstracts the halide to generate a polyfluorinated benzyl carbocation. mdpi.combohrium.com This carbocation then acts as an electrophile and is attacked by carbon monoxide to form a highly reactive acylium cation. Subsequent quenching of the reaction mixture with water or an alcohol leads to the formation of the corresponding carboxylic acid or ester. mdpi.comnih.gov The presence of a perfluoroalkyl group, such as in a C₆F₅CH(CF₃)⁺ cation, makes the carbocation less stable and thus more reactive towards the CO molecule. mdpi.com

Elucidation of Catalytic Cycles in Fluorination and Alkylation Reactions

Direct catalytic fluorination or alkylation of an unactivated benzene ring is a cornerstone of organic synthesis. While specific studies on the catalytic cycles involving this compound are not extensively documented, the general mechanisms for such transformations provide a framework for understanding its reactivity.

A primary method for the synthesis of this compound would likely involve a Friedel-Crafts-type alkylation of benzene. chemistrysteps.comresearchgate.netresearchgate.net In this reaction, an appropriate electrophile, such as 1-chloro-2,2,3,3,3-pentafluoropropane, would be activated by a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netlibretexts.org The catalyst generates a carbocation or a highly polarized complex that then attacks the electron-rich benzene ring. byjus.com

The general catalytic cycle for an electrophilic aromatic substitution, such as Friedel-Crafts alkylation, can be broken down into three main stages. byjus.com

Interactive Data Table: General Catalytic Cycle for Electrophilic Aromatic Substitution

| Stage | Description |

| 1. Generation of the Electrophile | The Lewis acid catalyst (e.g., AlCl₃) interacts with the alkyl halide (R-X) to form a carbocation (R⁺) or a polarized complex. libretexts.org |

| 2. Electrophilic Attack | The electron-rich π-system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com |

| 3. Regeneration of the Catalyst | A weak base, often the [AlCl₃X]⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.orgbyjus.com |

Further fluorination or alkylation of the this compound product is expected to be significantly more challenging. The pentafluoropropyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards subsequent electrophilic attack. pressbooks.pub Consequently, forcing further substitution would require harsh reaction conditions, and the catalytic efficiency would be substantially lower compared to the initial reaction with unsubstituted benzene. libretexts.org

Catalytic cycles for direct fluorination of aromatic compounds often employ transition metal catalysts, such as palladium or silver, in conjunction with an electrophilic fluorine source. researchgate.net A hypothetical catalytic cycle for the direct fluorination of an aromatic C-H bond might involve steps like oxidative addition of the catalyst into the C-H bond, followed by reaction with the fluorinating agent and reductive elimination to form the C-F bond. researchgate.net However, the deactivated nature of the this compound ring would likely render such direct C-H fluorination reactions inefficient.

Mechanistic Studies of Substituent Effects on Aromatic Reactivity

The substituent already present on a benzene ring dictates the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.orgscispace.com This influence is primarily governed by the interplay of inductive and resonance effects. libretexts.org

The (2,2,3,3,3-pentafluoropropyl) group, -CH₂CF₂CF₃, exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the five fluorine atoms. This effect is transmitted through the sigma bonds, pulling electron density away from the benzene ring and making it less nucleophilic. pressbooks.pub As a result, the ring is strongly deactivated towards electrophilic attack compared to unsubstituted benzene. pressbooks.publibretexts.org This deactivation is analogous to that caused by a trifluoromethyl (-CF₃) group. pressbooks.pub

Substituents are classified as either activating or deactivating, and as directors for the position of the incoming electrophile (ortho, meta, or para).

Interactive Data Table: Classification of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Effect | Example Groups |

| Activating | Increases rate of reaction | Ortho, Para | -OH, -NH₂, -CH₃ libretexts.orgscispace.com |

| Deactivating (Halogens) | Decreases rate of reaction | Ortho, Para | -F, -Cl, -Br scispace.com |

| Deactivating | Decreases rate of reaction | Meta | -NO₂, -CN, -SO₃H, -CF₃ pressbooks.pubscispace.com |

Given its strong -I effect and the absence of any significant electron-donating resonance effect, the (2,2,3,3,3-pentafluoropropyl) group is classified as a strongly deactivating, meta-directing group. Attack at the meta position is favored because the resulting carbocation intermediate is less destabilized than the intermediates formed from ortho or para attack. In the case of ortho and para attack, one of the resonance structures would place the positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is a highly unfavorable electronic arrangement. scispace.com

Interactive Data Table: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

| Data sourced from established literature compilations. |

The positive σ values for the -CF₃ group highlight its strong deactivating nature. It is anticipated that the σ values for the -CH₂CF₂CF₃ group would be similarly positive, confirming its role as a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions.

Computational Chemistry and Theoretical Modeling of 2,2,3,3,3 Pentafluoropropyl Benzene Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

DFT methods, particularly those employing hybrid functionals like B3LYP or M06-2X, are well-suited for these systems, providing a good balance between computational cost and accuracy. researchgate.net These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. For (2,2,3,3,3-Pentafluoropropyl)benzene, this would involve determining the bond lengths, bond angles, and dihedral angles of the ground state structure.

The introduction of the pentafluoropropyl group is expected to significantly influence the electronic properties of the benzene (B151609) ring. The strong electron-withdrawing nature of the fluorine atoms will polarize the C-F bonds, leading to a notable dipole moment for the molecule. wikipedia.org This polarization can also affect the aromaticity of the benzene ring.

Key molecular properties that can be calculated include:

Optimized Geometry: Precise bond lengths and angles.

Electronic Properties: Dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

Spectroscopic Properties: Predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The following table presents estimated molecular properties for this compound, derived from typical values for fluorinated alkylbenzenes and general principles of computational chemistry.

| Property | Estimated Value | Methodology/Basis Set (Hypothetical) |

|---|---|---|

| Molecular Formula | C₉H₇F₅ | - |

| Molecular Weight | 210.14 g/mol | - |

| Optimized C-C (ring) Bond Length | ~1.39 - 1.40 Å | DFT/B3LYP/6-311+G(d,p) |

| Optimized C-C (alkyl) Bond Length | ~1.52 - 1.54 Å | DFT/B3LYP/6-311+G(d,p) |

| Optimized C-F Bond Length | ~1.34 - 1.36 Å | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | ~ -8.5 to -9.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | ~ -0.5 to -1.5 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | ~ 7.0 - 9.0 eV | DFT/B3LYP/6-311+G(d,p) |

Prediction of Reactivity and Reaction Pathways

Theoretical modeling is instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. The highly electronegative fluorine atoms create a strong inductive effect, withdrawing electron density from the propyl chain and, to a lesser extent, from the benzene ring. This electronic perturbation is a key determinant of its chemical behavior.

One area of significant interest is the activation of C-F bonds, which are notoriously strong and unreactive. nih.govacs.org Computational studies can model the energetic barriers for C-F bond cleavage under various conditions, for instance, in the presence of transition metal catalysts. mdpi.com Such calculations can help in designing synthetic methodologies that utilize fluorinated building blocks.

Furthermore, the molecular electrostatic potential (MEP) map can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the region around the fluorine atoms is expected to be electron-rich (negative potential), while the hydrogen atoms of the benzene ring and the methylene (B1212753) groups will be electron-poor (positive potential). This suggests that the benzene ring would be deactivated towards electrophilic substitution compared to benzene itself.

Potential reaction pathways that can be investigated computationally include:

Electrophilic Aromatic Substitution: Calculation of activation energies for nitration, halogenation, and Friedel-Crafts reactions to determine regioselectivity and reaction rates.

Nucleophilic Aromatic Substitution: While less common for benzene derivatives, the strong electron-withdrawing effect of the pentafluoropropyl group might render the ring susceptible to this type of reaction under specific conditions.

Side-Chain Reactions: Modeling the reactivity of the C-H bonds on the propyl chain, for example, in free-radical halogenation.

The following table outlines hypothetical activation energies for representative reactions, illustrating the expected influence of the pentafluoropropyl group.

| Reaction Type | Position | Estimated Activation Energy (kcal/mol) | Notes |

|---|---|---|---|

| Electrophilic Nitration | ortho | Higher than benzene | The -CH₂CH₂CF₂CF₃ group is deactivating due to the strong inductive effect of the fluorine atoms. |

| Electrophilic Nitration | meta | Slightly lower than ortho/para | |

| Electrophilic Nitration | para | Higher than benzene | |

| C-F Bond Activation (catalytic) | - | Variable, dependent on catalyst | Theoretical modeling can screen for efficient catalysts. acs.org |

Conformational Analysis and Intermolecular Interactions

The flexibility of the propyl chain in this compound allows for multiple conformations. Conformational analysis, typically performed using DFT or ab initio methods, can identify the most stable conformers and the energy barriers between them. nih.govnih.gov The rotation around the C-C bonds of the propyl chain will be influenced by steric hindrance and electrostatic interactions between the bulky, electron-rich fluorine atoms and the benzene ring. It is anticipated that conformers that minimize these repulsive interactions will be energetically favored. researchgate.net

Intermolecular interactions play a crucial role in determining the physical properties of a substance, such as its boiling point and solubility. For this compound, these interactions are complex and include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. The electron-deficient nature of the fluorinated benzene ring in related compounds can influence these interactions. researchgate.net

van der Waals Forces: These are ubiquitous and will be significant due to the large surface area and the presence of numerous atoms.

Dipole-Dipole Interactions: A consequence of the molecule's significant dipole moment.

Computational studies can quantify the strength of these interactions in dimers or larger clusters of this compound. The interaction energies can be calculated using high-level theoretical methods, providing insight into the cohesive forces within the material.

The table below presents a qualitative summary of the expected intermolecular interactions involving this compound.

| Interaction Type | Expected Strength | Contributing Factors |

|---|---|---|

| π-π Stacking | Moderate | Aromatic character of the benzene ring. researchgate.net |

| Dipole-Dipole Interactions | Significant | Large molecular dipole moment due to the C-F bonds. wikipedia.org |

| van der Waals Forces | Strong | Large number of electrons and significant molecular surface area. |

| C-H···F Hydrogen Bonds | Weak | Polarization of C-H and C-F bonds. nih.gov |

Applications of 2,2,3,3,3 Pentafluoropropyl Benzene and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

The strategic placement of the pentafluoropropyl group on a benzene (B151609) ring creates a versatile building block for organic synthesis. This moiety can influence the reactivity of the aromatic ring and serve as a precursor for a variety of functional groups, enabling the construction of more complex molecular architectures.

Accessing Complex Organic Molecules and Alicyclic Systems

The synthesis of substituted aromatic compounds requires careful planning to ensure the correct placement of various functional groups. The directing effects of existing substituents heavily influence the position of newly introduced groups. The pentafluoropropyl group, while not explicitly detailed as a directing group in the provided context, is part of a broader strategy in multi-step syntheses. For instance, in the synthesis of polysubstituted benzenes, the sequence of reactions is critical. A general approach involves retrosynthetic analysis, where one works backward from the target molecule to identify suitable precursors. This planning is essential when dealing with multiple substituents, such as a halogen, an alkyl group, and a nitro group on a benzene ring. libretexts.org The introduction of each group, whether by halogenation, Friedel-Crafts alkylation, or nitration, must be timed correctly based on their activating or deactivating and directing effects. libretexts.org

The synthesis of complex structures can also involve the generation of highly reactive intermediates like benzyne. While not directly involving (2,2,3,3,3-Pentafluoropropyl)benzene, the principles of using stable precursors to generate reactive species for constructing complex systems are relevant. For example, (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate serves as a stable, solid precursor for benzyne, which can then react with various substrates to form complex adducts under mild and neutral conditions. orgsyn.org This highlights a common strategy in organic synthesis: the use of well-designed, stable building blocks to access and control reactive intermediates for the construction of intricate molecular frameworks.

Integration into Polymeric Materials

Derivatives of this compound, particularly those with polymerizable functional groups, are valuable monomers for the creation of advanced fluorinated polymers. These polymers often exhibit desirable properties such as thermal stability, chemical resistance, and specific surface characteristics.

Design and Synthesis of Fluorinated Polymers and Copolymers

The incorporation of the pentafluoropropyl group into polymers is typically achieved through the polymerization of monomers like 2,2,3,3,3-pentafluoropropyl methacrylate (B99206) (PFPMA) and 2,2,3,3,3-pentafluoropropyl acrylate (B77674) (PFPA). These monomers can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting materials.

Poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA) is a fluorinated homopolymer synthesized from the PFPMA monomer. researchgate.netpolymersource.ca This polymer has been the subject of thermodynamic characterization to understand its interaction with various solvents and to determine its solubility parameter. researchgate.net Studies have shown that PPFPMA is generally insoluble in most common organic solvents, even at elevated temperatures, with some exceptions like 2-butanone. researchgate.net This low solubility is a characteristic feature of many fluorinated polymers and contributes to their chemical resistance.

The thermal properties of PPFPMA have also been investigated. The glass transition temperature (Tg) of PPFPMA has been reported in the range of 90°C to 125°C. nih.gov This value can be influenced by the molecular weight of the polymer. nih.gov The synthesis of PPFPMA is often carried out via free radical polymerization. researchgate.net

Table 1: Properties of Poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA)

| Property | Value | References |

| Glass Transition Temperature (Tg) | 90°C - 125°C | nih.gov |

| Solubility | Insoluble in most organic solvents; soluble in 2-Butanone | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Copolymers incorporating 2,2,3,3,3-pentafluoropropyl acrylate (PFPA) have been synthesized to achieve specific material properties. researchgate.net For instance, reversible addition-fragmentation chain transfer (RAFT) polymerization has been employed for the controlled copolymerization of n-butyl acrylate with semifluorinated acrylates, including PFPA. researchgate.net This technique allows for the synthesis of well-defined block copolymers.

These copolymers are of interest for creating surfaces with low surface free energy, a property desirable for applications requiring hydrophobicity and oleophobicity. The enrichment of the fluoroalkyl chains at the surface of copolymer films has been verified through contact angle measurements and atomic force microscopy. researchgate.net

Applications in Optoelectronic Devices and Coatings

The integration of fluorinated compounds into advanced materials has shown significant promise for enhancing the performance and durability of optoelectronic devices and coatings. While direct applications of this compound are still an emerging area of research, the properties of its derivatives, particularly polymers containing the pentafluoropropyl moiety, suggest potential benefits in this field.

One key area of application for such polymers is in the development of antireflective (AR) coatings. rsc.orggoogle.commicrochemicals.comresearchgate.net AR coatings are crucial for improving the efficiency of optical devices by minimizing light reflection from surfaces. microchemicals.com These coatings work by creating a layer with a specific refractive index that reduces the difference in refractive index between air and the substrate material. microchemicals.com Polymers are attractive materials for AR coatings due to their processability and the ability to tune their properties. rsc.org The incorporation of fluorine atoms, such as those in the pentafluoropropyl group, can lower the refractive index of a polymer, a desirable characteristic for AR coating materials. researchgate.net Polymer thin films for AR coatings can be fabricated through various "bottom-up" or "top-down" approaches to create homogeneous, porous, or gradient-refractive-index structures. rsc.org While challenges such as mechanical strength and solvent resistance remain, the development of new polymers is a key focus. rsc.org

In the realm of optoelectronic devices, organic light-emitting diodes (OLEDs) represent a significant application for advanced organic materials. beilstein-journals.orgnih.gov The efficiency and stability of OLEDs are highly dependent on the properties of the organic materials used in their construction. nih.gov Research has shown that luminescent platinum(II) complexes with ligands derived from substituted benzenes can be utilized in the fabrication of highly efficient OLEDs. nih.gov These complexes can exhibit tunable emission colors and high quantum efficiencies. nih.gov The introduction of specific functional groups can influence the photophysical properties of these materials. While the direct use of this compound in these complexes has not been extensively documented, the principles of molecular design suggest that the electron-withdrawing nature of the pentafluoropropyl group could be leveraged to tune the electronic and emissive properties of materials for OLED applications.

| Potential Application | Relevant Material Property | Key Research Finding | Reference |

| Antireflective Coatings | Low refractive index | Polymer thin films can create various antireflective structures. | rsc.org |

| Antireflective Coatings | Enhanced light transmittance | Combination of polymers and functional coatings can enhance transmittance. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission properties | Benzene-derived ligands in platinum(II) complexes for efficient OLEDs. | nih.gov |

Utility in Proton Exchange Membranes for Electrochemical Systems

Proton exchange membranes (PEMs) are a critical component of various electrochemical systems, including proton exchange membrane fuel cells (PEMFCs). nih.govyoutube.com The ideal PEM should exhibit high proton conductivity, good thermal and mechanical stability, and low fuel crossover. nih.gov Perfluorosulfonic acid (PFSA) membranes, such as Nafion, are the current industry standard but have drawbacks, including high cost and reduced performance at elevated temperatures. nih.govmdpi.com This has spurred research into alternative materials, including non-fluorinated and partially fluorinated polymers. nih.govresearchgate.net

The incorporation of fluorine-containing groups into polymer backbones is a strategy to enhance the properties of PEMs. Aromatic polymers are considered promising candidates for PEMs due to their thermal and chemical stability. researchgate.net The introduction of sulfonic acid groups provides the necessary proton conductivity. researchgate.netyoutube.com Research has explored the use of sulfonated aromatic polymers as an alternative to perfluorinated ones. researchgate.net

A recent development in this area is the use of block-co-polymers synthesized from monomers like pentafluorostyrene. researchgate.net In one study, nanostructured proton-exchange membranes were created from self-cross-linking block-co-polymers of octylstyrene and pentafluorostyrene. researchgate.net The aromatic fluorine atoms in the pentafluorostyrene units allow for mild functionalization to introduce sulfonic acid groups, which are essential for proton conduction. researchgate.net This approach avoids the use of perfluorinated alkyl constituents while still leveraging the benefits of fluorination. researchgate.net The resulting membranes demonstrated proton conductivities comparable to commercial materials, with one formulation surpassing Nafion XL at 87% relative humidity, reaching up to 79 mS cm⁻¹ at 105 °C. researchgate.net These membranes also showed enhanced stability and achieved a maximum power density of up to 0.7 W cm⁻² in H₂/air fuel cell tests. researchgate.net

While this research utilized pentafluorostyrene, the findings highlight the potential utility of the pentafluoropropyl moiety in the design of advanced PEMs. The electron-withdrawing nature and hydrophobicity of the pentafluoropropyl group could be strategically employed to create well-defined hydrophilic/hydrophobic phase separation within the membrane structure, which is crucial for efficient proton transport. mdpi.com

| Membrane Type | Key Monomers | Performance Highlight | Reference |

| Nanostructured PEM | Octylstyrene, Pentafluorostyrene | Proton conductivity up to 79 mS cm⁻¹ at 105 °C and 87% RH | researchgate.net |

| Sulfonated Hydrocarbon Polymer | - | Aims to create well-defined phase-separated structures | mdpi.com |

| Sulfonated Aromatic Polymer | - | Considered for applications above 80 °C | researchgate.net |

Smart Thermo-Responsive Electrolytes for Energy Storage Applications

The development of advanced electrolytes is crucial for improving the safety and performance of energy storage devices, particularly lithium-ion batteries. nih.govyoutube.com Conventional electrolytes, often composed of lithium salts like LiPF₆ dissolved in organic carbonates, can be flammable and have a limited operating temperature range. nih.govyoutube.comlandtinst.com The pentafluoropropyl group, due to its fluorine content, has the potential to be incorporated into electrolyte components to enhance these properties.

One area of research is the development of non-flammable electrolytes. Fluorinated compounds are often used as flame-retardant additives. nih.gov For instance, ethoxy(pentafluoro)cyclotriphosphazene (B3028795) (PFPN) has been investigated as an effective flame-retardant additive for lithium-ion battery electrolytes. nih.gov The introduction of a small amount of PFPN can significantly suppress the flammability of the electrolyte while maintaining good electrochemical performance. nih.gov This is attributed to the formation of a stable electrode/electrolyte interphase. nih.gov Another approach involves the use of electron-deficient boron-containing compounds with fluorinated aryl or alkyl functional groups, such as tris(pentafluorophenyl)borane (B72294) (TPFPB), as electrolyte additives to minimize voltage and capacity fading in lithium-ion batteries. google.com

Thermo-responsive electrolytes are a class of "smart" materials that can change their properties, such as ionic conductivity, in response to temperature changes. This can be a desirable feature for enhancing battery safety. Poly(ionic liquid)s (PILs) are being explored for such applications. rsc.org For example, thermo- and electro-dual responsive PIL-based electrolytes have been synthesized by copolymerizing N-isopropylacrylamide (NIPAM) with ionic liquid monomers. rsc.org While direct incorporation of the this compound moiety into these systems has not been reported, the unique properties of fluorinated ionic liquids suggest a potential avenue for future research. The pentafluoropropyl group could be used to tune the solvation properties and thermal response of such smart electrolytes.

| Electrolyte Type | Key Compound/Additive | Function | Reference |

| Non-flammable Electrolyte | Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) | Flame-retardant additive | nih.gov |

| Stabilizing Electrolyte | Tris(pentafluorophenyl)borane (TPFPB) | Reduces voltage and capacity fading | google.com |

| Thermo-responsive Electrolyte | Poly(ionic liquid)s (PILs) based on NIPAM | Dual thermo- and electro-responsive behavior | rsc.org |

Development of Functional Compounds in Chemical Research

Compounds for Hypoxia Imaging Research

Tumor hypoxia, a condition of low oxygen levels in malignant tumors, is a significant factor that limits the effectiveness of cancer therapies like chemotherapy and radiotherapy. nih.gov This has driven the development of non-invasive imaging techniques to detect and quantify hypoxic regions in tumors. nih.govmdpi.com Positron Emission Tomography (PET) using radiolabeled nitroimidazoles is a leading method for this purpose. nih.govresearchgate.netnih.gov

A key compound in this field is a derivative of this compound: 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide , commonly known as EF5 . nih.govresearchgate.netnih.gov EF5 is a 2-nitroimidazole (B3424786) derivative that is reductively activated in hypoxic cells and becomes trapped, allowing for its detection. researchgate.net The pentafluoropropyl group in EF5 is crucial for its application in immunohistochemistry and flow cytometry, and the compound has been investigated as a PET agent when labeled with fluorine-18 (B77423) ([¹⁸F]EF5). nih.govnih.gov

The development of [¹⁸F]-labeled nitroimidazoles for PET imaging has seen several generations of compounds, with fluoromisonidazole (B1672914) ([¹⁸F]FMISO) being one of the most widely used. mdpi.comnih.gov However, researchers have sought to optimize the properties of these imaging agents, leading to the development of compounds like [¹⁸F]EF5. researchgate.netnih.gov Clinical trials have been conducted using EF5 with antibody-based detection techniques for hypoxic cells. nih.gov The synthesis of [¹⁸F]EF5 can be achieved through the direct fluorination of a precursor molecule, 2-(2-nitro-1H-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide, using [¹⁸F]F₂. nih.gov

The use of PET tracers for prostate-specific membrane antigen (PSMA) has also become prominent in cancer imaging. cancernetwork.comitnonline.comnih.govurologytimes.comyoutube.com While distinct from hypoxia imaging, the development of various fluorinated (¹⁸F-labeled) and gallium-68-labeled PSMA tracers highlights the importance of radiolabeled compounds in modern oncology. cancernetwork.comurologytimes.com

| Compound Name | Abbreviation | Application | Key Feature | Reference |

| 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | EF5 | Hypoxia imaging | Pentafluoropropyl group for detection | nih.govresearchgate.netnih.gov |

| [¹⁸F]EF5 | [¹⁸F]EF5 | PET imaging of hypoxia | Radiolabeled with ¹⁸F | nih.govnih.gov |

| Fluoromisonidazole | FMISO | PET imaging of hypoxia | Widely used standard | mdpi.comresearchgate.netnih.gov |

Heterocyclic Systems Incorporating the Pentafluoropropyl Moiety

Heterocyclic compounds, which contain rings with at least one heteroatom (such as nitrogen, oxygen, or sulfur), are of immense importance in medicinal and materials chemistry. mdpi.commsu.edugla.ac.uk The synthesis of novel heterocyclic systems is a major focus of chemical research, aiming to create molecules with specific biological activities or material properties. mdpi.comnih.gov The incorporation of fluorine-containing substituents, such as the pentafluoropropyl group, into heterocyclic scaffolds is a strategy to modulate the physicochemical and biological properties of these molecules. researchgate.net

The synthesis of heterocyclic compounds can be achieved through a variety of reaction pathways. mdpi.comnih.govrsc.org For example, "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a powerful tool for creating 1,2,3-triazole rings. nih.gov This reaction has been used to build complex heterocyclic structures, including those with potential pharmaceutical applications. nih.gov Other methods include domino reactions and intramolecular cycloadditions. nih.govrsc.org

While the direct synthesis of heterocyclic systems from this compound is not extensively detailed in the provided search results, the reactivity of related fluorinated compounds provides insights into potential synthetic routes. For instance, the reaction of trans-1-chloro-3,3,3-trifluoropropene with various nitrogenous heterocycles (azoles) has been studied to produce N-3,3,3-trifluoropropenyl derivatives. researchgate.net This type of nucleophilic substitution reaction, where a nitrogen atom of the heterocycle displaces a leaving group on the fluorinated side chain, could potentially be adapted for the pentafluoropropyl group.

Furthermore, the principles of electrophilic aromatic substitution on a benzene ring could be applied. libretexts.org The pentafluoropropyl group is expected to be a deactivating, meta-directing group on the benzene ring of this compound. This would influence the position of further substitution reactions used to build a heterocyclic ring onto the benzene core.

| Heterocyclic System | Synthetic Strategy | Key Feature of Strategy | Reference |

| 1,2,3-Triazoles | Click Chemistry (CuAAC) | High efficiency and regioselectivity | nih.gov |

| N-alkenyl Azoles | Nucleophilic Substitution | Reaction of heterocycles with halogenated alkenes | researchgate.net |

| Fused N-Heterocycles | Intramolecular Cycloaddition | In situ generation of reactive intermediates | rsc.org |

Q & A

Q. What are the established synthetic routes for (2,2,3,3,3-Pentafluoropropyl)benzene derivatives, and how are reaction conditions optimized?

Synthesis of derivatives like 2,2,3,3,3-Pentafluoropropyl Tosylate (CAS 565-42-4) involves nucleophilic substitution. For example, reacting 2,2,3,3,3-pentafluoro-1-propanol with p-toluenesulfonyl chloride in aqueous NaOH yields the tosylate intermediate (82.3% yield), critical for fluorination reactions . Key parameters include:

- Temperature control : Maintaining <55°C during NaOH addition minimizes side reactions.

- Solvent selection : Petroleum ether recrystallization ensures purity.

- Yield optimization : Stoichiometric ratios (e.g., 1:1.1 alcohol-to-sulfonyl chloride) improve efficiency.

Q. Which analytical methods are most reliable for characterizing fluorinated intermediates like this compound derivatives?

- GC-MS/HPLC : Used to identify N,N-diisopropyl(2,2,3,3,3-pentafluoropropyl)amine in phytochemical extracts (e.g., 98% purity via HPLC) .

- NMR : Distinguishes fluorinated regions (e.g., CF₃ vs. CF₂ groups).

- Elemental analysis : Validates molecular formula (e.g., C10H9F5O3S for the tosylate derivative ).

Q. How do fluorinated substituents influence polymer properties in materials science?

Fluorinated methacrylates (e.g., 2,2,3,3,3-Pentafluoropropyl Methacrylate, CAS 45115-53-5) enhance hydrophobicity and thermal stability. Key parameters:

- Glass transition temperature (Tg) : Increased by bulky fluorinated side chains.

- Surface energy : Reduced to ~10 mN/m, enabling anti-fouling applications .

- Synthesis : Radical polymerization in inert atmospheres preserves fluorinated integrity .

Advanced Research Questions

Q. How can EF-5 [2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide] be optimized for hypoxia detection in 3D cell cultures?

EF-5 binds selectively to hypoxic cells (O₂ < 1.5 µM) via nitroimidazole reduction. Methodological considerations:

- Dosage : 10 mg/mL in DMSO, administered at 30 µM for 2–4 hours .

- Detection : Use anti-EF5 antibodies with Cy3/Alexa Fluor® tags for fluorescence microscopy .

- Validation : Compare with radioactive labeling (³H-EF5) to resolve false positives in necrotic regions .

- 3D culture challenges : Ensure diffusion gradients mimic in vivo hypoxia (e.g., spheroid size ≤500 µm) .

Q. What strategies address stability issues of fluorinated intermediates during synthesis?

- Storage : Protect light-sensitive compounds (e.g., EF-5) in amber vials at 2–8°C .

- Purification : Use silica gel chromatography for fluorinated methacrylates to remove hydrolyzed byproducts .

- Reaction atmosphere : Conduct reactions under N₂ to prevent moisture-induced degradation (critical for sulfonate esters) .

Q. How do conflicting data on hypoxia marker specificity arise, and how can they be resolved?

EF-5’s specificity relies on hypoxia-dependent binding to cellular thiols. Contradictions may stem from:

- Glutathione variability : High glutathione levels in some cell lines reduce EF5 adduct formation .

- Immunohistochemical artifacts : Fixation methods (e.g., paraformaldehyde vs. acetone) alter epitope accessibility .

- Resolution : Validate with dual labeling (EF5 + pimonidazole) and oxygen microsensor calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.